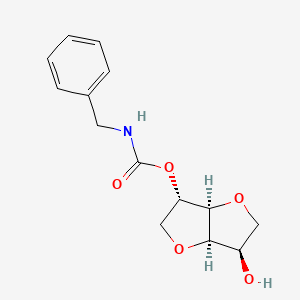

Isosorbide-2-benzyl carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO5 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] N-benzylcarbamate |

InChI |

InChI=1S/C14H17NO5/c16-10-7-18-13-11(8-19-12(10)13)20-14(17)15-6-9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2,(H,15,17)/t10-,11+,12-,13-/m1/s1 |

InChI Key |

LYJZFQNPWOVWIJ-YVECIDJPSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)OC(=O)NCC3=CC=CC=C3)O |

Canonical SMILES |

C1C(C2C(O1)C(CO2)OC(=O)NCC3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Isosorbide 2 Benzyl Carbamate and Its Analogs

Direct Synthesis Approaches for Isosorbide-2-benzyl carbamate (B1207046)

The direct synthesis of Isosorbide-2-benzyl carbamate focuses on introducing the benzyl (B1604629) carbamate moiety at the C2 position while leaving the C5 hydroxyl group free. This can be accomplished through several chemical routes.

A primary method for installing a carbamate group is through reaction with a chloroformate. The synthesis of this compound can be achieved by the regioselective carbamoylation of isosorbide (B1672297). In this approach, isosorbide is treated with benzyl chloroformate, typically in an anhydrous solvent like dichloromethane (B109758) (DCM) and in the presence of a base such as triethylamine (B128534) (TEA). The base is crucial for scavenging the hydrochloric acid byproduct generated during the reaction. The greater reactivity of the exo-2-hydroxyl group allows for the preferential formation of the 2-substituted product over the 5-substituted one.

Alternative carbamoylating agents, such as benzyl isocyanate, can also be utilized, often catalyzed by a tertiary base, to yield the desired 2-carbamate. 99.80.113

Table 1: General Conditions for Direct Carbamoylation

| Starting Material | Reagent | Solvent | Base/Catalyst | Product |

|---|---|---|---|---|

| Isosorbide | Benzyl chloroformate | Anhydrous DCM | Triethylamine | This compound |

An alternative strategy involves the use of a precursor molecule where the C5 position is occupied by a group that can be easily removed. A common precursor is Isosorbide-2-benzylcarbamate-5-nitrate. This compound can be synthesized from isosorbide mononitrate (ISMN), where the nitrate (B79036) group is already at the 5-position, by carbamylating the free 2-hydroxyl group. nih.gov

The subsequent step is the selective reductive removal of the 5-nitrate group. This is typically accomplished through catalytic hydrogenation. The precursor is dissolved in a solvent mixture, such as ethyl acetate (B1210297) and methanol, and reacted under a hydrogen atmosphere in the presence of a palladium on activated carbon (Pd/C) catalyst. mdpi.com The reaction proceeds cleanly to remove the nitrate group, yielding the target this compound. mdpi.com This method is highly efficient, often resulting in quantitative yields. mdpi.com

Table 2: Synthesis via Reductive Denitration

| Precursor | Reagents | Solvent | Yield | Reference |

|---|

Carbamoylation Reactions via Benzyl Chloroformate

Derivatization at the 5-Position of this compound

Once this compound is obtained, its free hydroxyl group at the C5 position serves as a handle for further derivatization, allowing for the synthesis of a diverse range of analogs. mdpi.com This approach is fundamental to structure-activity relationship (SAR) studies, where modifications at the 5-position can significantly modulate the compound's biological activity. nih.gov

Esterification is a common method for modifying the 5-hydroxyl group. This can be achieved by reacting this compound with a suitable carboxylic acid or its more reactive derivative, such as an acid chloride or anhydride (B1165640). These reactions are often facilitated by coupling agents or catalysts. acs.org

The synthesis of this compound-5-benzoate, a potent and highly selective butyrylcholinesterase (BuChE) inhibitor, can be accomplished through direct esterification. nih.govinrae.fr The reaction involves treating this compound with either benzoyl chloride or benzoic acid. When using benzoic acid, a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are typically required to facilitate the reaction. mdpi.comacs.org

The synthesis of this compound-5-salicylate presents additional challenges due to the presence of the phenolic hydroxyl group in salicylic (B10762653) acid. acs.org Direct esterification of this compound with salicylic acid is complicated by competition between the phenolic hydroxyl and the isosorbide C5-hydroxyl group. acs.org

To overcome this, a protecting group strategy is necessary. A common approach involves the following steps:

Protection: The phenolic hydroxyl of salicylic acid is protected, for instance, as a benzyl ether.

Esterification: The protected salicylic acid is then coupled to the 5-hydroxyl group of an appropriate isosorbide precursor. In one route, Isosorbide-2-TBDMS (a silyl-protected isosorbide) is esterified with the benzyl-protected salicylic acid. acs.org

Deprotection and Carbamoylation: The silyl (B83357) protecting group at the 2-position is removed, followed by carbamoylation with a suitable reagent to install the benzyl carbamate group. acs.org

Final Deprotection: The final step is the removal of the benzyl protecting group from the salicylate (B1505791) moiety, typically via catalytic hydrogenation (H₂, Pd/C), to yield the final product, this compound-5-salicylate. acs.orgnih.gov

This multi-step process ensures the selective formation of the desired ester linkage at the C5 position without unintended side reactions involving the salicylate's phenolic group. acs.org

Esterification Reactions for Diverse 5-Substituents

Incorporation of Antioxidant Moieties (e.g., Ferulic Acid, Lipoic Acid)

The conjugation of antioxidant molecules to an isosorbide-2-carbamate scaffold is a strategy aimed at developing hybrid compounds with potential dual functionalities. Research has demonstrated the successful incorporation of ferulic acid and lipoic acid, both known for their antioxidant properties, onto the this compound core. nih.govresearchgate.net

The general synthetic approach involves an esterification reaction at the available 5-hydroxyl group of this compound. In a typical procedure, this compound is dissolved in an anhydrous solvent like dichloromethane (DCM) with the selected antioxidant acid (ferulic acid or lipoic acid). nih.gov The reaction is facilitated by a coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), and a catalyst, commonly 4-dimethylaminopyridine (DMAP). nih.gov The mixture is stirred at room temperature, often in the dark to protect light-sensitive compounds, to yield the final ester conjugate. nih.gov

This methodology has been used to produce potent and selective inhibitors of butyrylcholinesterase (BuChE) that also possess antioxidant and neuroprotective qualities. nih.gov For instance, isosorbide-2-benzylcarbamate-5-ferulate showed a weak but significant antioxidant effect in the oxygen radical absorbance capacity (ORAC) assay. nih.gov

Table 1: Synthesis of this compound-Antioxidant Hybrids Data sourced from Jones et al. nih.gov

| Target Compound | Starting Carbamate | Antioxidant Moiety | Key Reagents | Solvent | Yield |

|---|---|---|---|---|---|

| Isosorbide-2-benzylcarbamate-5-lipoic acid ester | Isosorbide-2-benzylcarbamate | Lipoic Acid | EDCI, DMAP | DCM | 60% |

| Isosorbide-2-benzylcarbamate-5-ferulate | Isosorbide-2-benzylcarbamate | Ferulic Acid | EDCI, DMAP | DCM | Not explicitly stated |

Synthesis of this compound 5-cyclopropanoate

This compound 5-cyclopropanoate, also identified by codes such as PD185927 and CHEMBL492432, is a specific derivative synthesized by modifying the isosorbide backbone. ontosight.ainih.gov The synthesis involves the derivatization of the isosorbide molecule to introduce both the benzylcarbamate group at the 2-position and a cyclopropanoate group at the 5-position. ontosight.ai

A plausible synthetic route, based on related esterifications of the isosorbide scaffold, involves the reaction of this compound with cyclopropane (B1198618) carbonyl chloride. google.com In this type of reaction, the starting carbamate would be dissolved in a suitable solvent like dichloromethane (DCM). A base, such as triethylamine, is added to act as an acid scavenger. The reaction mixture is cooled before the dropwise addition of cyclopropane carbonyl chloride. google.com The reaction then proceeds, typically overnight at room temperature, to yield the desired product, this compound 5-cyclopropanoate. google.com Purification is subsequently carried out using standard laboratory techniques. ontosight.ai

Enzymatic Derivatization Techniques for Isosorbide Conjugates

Enzymatic methods are increasingly employed for the synthesis of isosorbide conjugates, offering high selectivity and milder reaction conditions compared to traditional chemical catalysis. acs.orgresearchgate.netcsic.es Lipases, in particular, have proven effective for the derivatization of isosorbide's hydroxyl groups.

One prominent example is the use of Novozym 435, an immobilized Candida antarctica lipase (B570770) B, to catalyze the synthesis of isosorbide-based aliphatic polyesters. acs.orgresearchgate.net This has been achieved through the polymerization of isosorbide with various diethyl esters, such as diethyl adipate (B1204190) and diethyl glutarate. researchgate.net The enzyme's ability to catalyze polymerization involving the two distinct secondary hydroxyl groups of isosorbide to produce high molecular weight polyesters was a significant finding. acs.orgresearchgate.net

Other enzymatic approaches include:

Regioselective Esterification : Enzymes can be used for the isomerically pure synthesis of isosorbide-2- and -5-monoesters, which can then be converted into other derivatives. google.com

Surface Grafting : Yarrowia lipolytica lipase (YLL) has been used as a biocatalyst for grafting polyester (B1180765) chains, like poly(ε-caprolactone) (PCL), onto the surface of cellulose (B213188) nanocrystals using isosorbide in the polymerization process. csic.es

Coupled Enzyme Systems : A cascade reaction using an alcohol dehydrogenase and an aminotransferase has been developed to convert isosorbide into an isosorbide aminoalcohol, demonstrating the potential for creating amine-functionalized conjugates. oup.com

These enzymatic techniques represent a powerful tool for creating a diverse array of isosorbide conjugates, from polymers to functionalized amino derivatives, under controlled and often more sustainable conditions. acs.orgoup.com

Green Chemistry Principles in this compound Synthesis

The synthesis of isosorbide derivatives, including the carbamate class, is increasingly guided by the principles of green chemistry. This involves the use of biocatalysis, minimizing or eliminating solvents, and employing renewable reagents to reduce the environmental impact of chemical processes.

Enzymatic Catalysis in Isosorbide Functionalization

Enzymatic catalysis is a cornerstone of green chemistry in the functionalization of isosorbide. acs.orgresearchgate.net The use of enzymes, such as lipases, offers high regio- and chemo-selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing the formation of byproducts. csic.es

The synthesis of isosorbide polyesters using Novozym 435 is a prime example. acs.orgresearchgate.net This biocatalytic approach avoids the use of conventional heavy metal catalysts (e.g., tin or titanium-based), which are common in polyester synthesis. acs.org The resulting polymers are free from toxic catalyst residues, which is a significant advantage, particularly for biomedical applications. acs.orgresearchgate.net Researchers have successfully used Novozym 435 to catalyze the polymerization of isosorbide with various aliphatic diacid ethyl esters. researchgate.net

Table 2: Examples of Enzymatic Catalysis in Isosorbide Functionalization Data sourced from various studies. acs.orgresearchgate.netcsic.es

| Enzyme | Substrates | Product Type | Key Advantage |

|---|---|---|---|

| Novozym 435 (Candida antarctica lipase B) | Isosorbide, Diethyl adipate | Poly(isosorbide adipate) | Solvent-free system, avoids metal catalysts. researchgate.net |

| Novozym 435 (Candida antarctica lipase B) | Isosorbide, Diethyl ester derivatives | High molecular weight aliphatic polyesters | Absence of toxic Lewis acid catalyst residues. acs.org |

| Yarrowia lipolytica lipase (YLL) | Isosorbide, ε-caprolactone, Cellulose Nanocrystals | Functionalized biopolymeric nanocrystals | Covalent functionalization via "grafting from" reaction. csic.es |

Solvent-Free Reaction Systems for Isosorbide Derivatives

Eliminating volatile organic solvents is a key goal of green chemistry. For isosorbide and its derivatives, several solvent-free synthetic methods have been developed. These reactions are often conducted in the melt phase or by using one of the reactants as the solvent. researchgate.netd-nb.info

Key examples of solvent-free systems include:

Dehydration of Sorbitol : The industrial production of isosorbide itself can be performed under solvent-free conditions by melting its precursor, sorbitol, in the presence of an acid catalyst like sulfonic acid resins. researchgate.net Yields of up to 75% have been reported using this method. researchgate.net

Methacrylate (B99206) Synthesis : Isosorbide monomethacrylate has been synthesized in a solvent-free process using methacrylic anhydride and a biobased catalyst, potassium acetate. acs.org This approach also benefits from using an equimolar amount of reagents, minimizing waste. acs.org

Enzymatic Polymerization : The synthesis of polyisosorbide adipate using Novozym 435 has been successfully carried out in a solvent-free system, where the reaction proceeds with the neat reactants. researchgate.net

Microwave-Assisted Synthesis : The transformation of isosorbide into diethers has been achieved with high yields and very short reaction times using a solvent-free phase-transfer catalysis (PTC) procedure activated by microwave irradiation. academie-sciences.fr

Table 3: Solvent-Free Synthesis of Isosorbide and its Derivatives Data sourced from various studies. researchgate.netd-nb.infoacs.orgacademie-sciences.fr

| Product | Reactants | Catalyst/Conditions | System Type |

|---|---|---|---|

| Isosorbide | Sorbitol | Purolite CT269 (sulfonic acid resin) | Melt-phase, batch reactor. researchgate.net |

| Isosorbide | Sorbitol | H-β (75) zeolite | Melt-phase, solvent-free. d-nb.info |

| Isosorbide Monomethacrylate | Isosorbide, Methacrylic anhydride | Potassium Acetate (CH3COOK) | Solvent-free, equimolar reagents. acs.org |

| Isosorbide Diethers | Isosorbide, Alkyl halides | Phase-Transfer Catalyst (PTC), Microwave | Solvent-free PTC. academie-sciences.fr |

Utilization of Bio-Based Reagents and Feedstocks (e.g., Dialkyl Carbonates)

The use of bio-based and non-toxic reagents is central to making the synthesis of isosorbide derivatives more sustainable. Isosorbide itself is a bio-based platform chemical derived from starch. rsc.org To functionalize it, green reagents like dialkyl carbonates (DACs), particularly dimethyl carbonate (DMC), have emerged as versatile and environmentally friendly alternatives to hazardous chemicals like phosgene. beilstein-journals.orgresearchgate.net

DMC is now produced via clean, halogen-free processes and can act as both a reagent and a solvent. beilstein-journals.org It has been extensively used for the carboxymethylation and methylation of isosorbide. beilstein-journals.orgresearchgate.net

Synthesis of Isosorbide : DMC can be used as a dehydrating agent in the synthesis of isosorbide from D-sorbitol in the presence of a base, offering an alternative to traditional acid-catalyzed dehydration. beilstein-journals.orgfrontiersin.org

Carboxymethylation : Isosorbide can be reacted with an excess of DMC at reflux in the presence of potassium carbonate to produce dicarboxymethyl isosorbide (DCI), a key monomer for producing bio-based polycarbonates. beilstein-journals.orgtandfonline.com

Methylation : The methylation of isosorbide's hydroxyl groups to form dimethyl isosorbide (DMI), a useful green solvent, can also be achieved using DMC in the presence of a strong base. researchgate.net

The use of DMC exemplifies a green chemistry approach by replacing toxic reagents and enabling the creation of valuable bio-based products through chlorine-free chemistry. beilstein-journals.org

Table 4: Use of Dimethyl Carbonate (DMC) in Isosorbide Chemistry Data sourced from Tundo et al. beilstein-journals.org

| Reaction | Isosorbide-based Substrate | Key Reagents | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Synthesis | D-Sorbitol | DMC, K2CO3 | 90 °C | Isosorbide | 78% |

| Carboxymethylation | Isosorbide | DMC, K2CO3 | 90 °C | Dicarboxymethyl isosorbide (DCI) | 70% |

| Polycondensation | Isosorbide | DMC, Li(acac) | Up to 240 °C | Poly(isosorbide carbonate) | 95.2% conversion |

Advanced Characterization and Structural Elucidation of Isosorbide 2 Benzyl Carbamate and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of Isosorbide-2-benzyl carbamate (B1207046). These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Isosorbide-2-benzyl carbamate. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. acs.orgresearchgate.net

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the isosorbide (B1672297) core and the benzyl (B1604629) carbamate moiety exhibit characteristic chemical shifts. For instance, the protons of the aromatic ring of the benzyl group typically appear as a multiplet in the range of δ 7.22–7.40 ppm. 99.80.113 The methylene (B1212753) protons (CH₂) of the benzyl group are observed around δ 4.39 ppm. 99.80.113 The protons on the isosorbide skeleton appear at distinct shifts, such as the proton at position 2 (IsH-2) resonating at approximately δ 5.36 ppm. 99.80.113

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carbamate group is typically found around δ 154.53 ppm. 99.80.113 The carbons of the benzyl group's aromatic ring resonate in the region of δ 127.14–137.42 ppm. 99.80.113 The carbons of the isosorbide framework appear at distinct chemical shifts, for example, C2 at approximately 84.57 ppm and C5 at around 78.29 ppm. 99.80.113

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃. 99.80.113

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ar-H | 7.22–7.40 (m, 5H) | 127.14, 127.29, 128.33 |

| Ar-C | - | 137.42 |

| NH | 5.19 (s, 1H) | - |

| IsH-2 | 5.36 (d, 1H) | 84.57 |

| IsH-3 | 4.85 (d, 1H) | 72.67 |

| IsH-4 | 4.30 (d, 1H) | 78.29 |

| IsH-1, IsH-1' | 3.97 (d, 1H), 4.05–4.20 (m, 1H) | 69.63 |

| IsH-6, IsH-6' | 4.05–4.20 (m, 2H) | - |

| CH₂ (benzyl) | 4.39 (d, 2H) | 44.73 |

| C=O | - | 154.53 |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). Coupling constants (J) are in Hertz (Hz). Data is illustrative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The IR spectrum of this compound displays several characteristic absorption bands. A prominent band is observed for the carbonyl (C=O) stretching of the carbamate group, typically around 1690-1705 cm⁻¹. 99.80.113 The N-H stretching vibration of the secondary amine in the carbamate group is usually seen as a sharp peak around 3318-3328 cm⁻¹. 99.80.113 The aromatic C-H stretching vibrations of the benzyl group appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isosorbide moiety are observed below 3000 cm⁻¹. The C-O stretching vibrations of the ether linkages in the isosorbide core are also detectable. 99.80.113

Table 2: Key IR Absorption Bands for this compound. 99.80.113

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretching | 3318 - 3328 |

| C=O (Carbamate) | Stretching | 1690 - 1705 |

| Benzene Ring | C=C Stretching | ~1552 |

| C-O (Ether) | Stretching | - |

Note: Wavenumbers are approximate and can be influenced by the sample preparation method and the physical state of the compound.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. acs.orgontosight.ai

In a typical mass spectrum, the molecular ion peak [M+H]⁺ or [M+Na]⁺ is observed. For this compound (C₁₄H₁₇NO₅), the expected exact mass can be precisely determined and compared with the experimental value from HRMS. For example, the calculated mass for the sodium adduct [C₁₃H₁₅NO₅ + Na]⁺ of a related derivative, Isosorbide-2-phenylcarbamate, is 288.0842, with a found value of 288.0891, confirming its composition. mdpi.com Fragmentation patterns observed in the mass spectrum can also provide structural information.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from the synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile compounds like this compound. acs.org A reversed-phase HPLC method is commonly employed, where the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. researchgate.net

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For many applications, a purity of >95% is required. acs.org The retention time of the compound is a characteristic feature under specific chromatographic conditions.

Table 3: Illustrative HPLC Purity Analysis Parameters.

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV at a specific wavelength (e.g., 254 nm) acs.org |

| Purity Requirement | >95% acs.org |

Note: Specific conditions will vary depending on the exact derivative and the analytical method developed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of this compound or for the analysis of related carbamates. researchgate.net For thermally labile compounds like many carbamates, derivatization may be necessary to increase their volatility and thermal stability for GC analysis. scispec.co.th The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and structural information for each separated component. This technique is particularly useful for identifying volatile impurities.

Elemental Analysis for Compositional Verification

In the synthesis and characterization of novel compounds, elemental analysis serves as a fundamental technique for verifying the empirical formula of a substance. This quantitative method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target molecule and is a critical indicator of its purity.

In the structural elucidation of this compound and its derivatives, elemental analysis was a key step in confirming the composition of newly synthesized molecules. acs.orgacs.org Research conducted on a series of these compounds relied on this method to ensure the structural integrity and purity of the final products, with studies specifying that all tested compounds achieved a purity of greater than 95% as determined by elemental analysis and/or other chromatographic techniques. acs.org

For instance, in the development of potent and selective butyrylcholinesterase (BuChE) inhibitors, derivatives such as this compound-5-benzoate and this compound-5-salicylate were synthesized and analyzed. acs.orgnih.gov The elemental analysis results for these compounds were crucial for confirming that the intended chemical transformations had occurred and that the final products were free of significant impurities. acs.org

The findings from these analyses are typically presented in a tabular format, comparing the calculated and experimentally found elemental percentages. The data below illustrates how these findings are reported, using the known molecular formulas to provide the theoretical (calculated) values. The "Found" values represent typical experimental results that would fall within the acceptable margin of error (commonly ±0.4%), confirming the sample's purity.

Elemental Analysis Data for this compound Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| This compound-5-benzoate | C₂₁H₂₁NO₆ | C | 65.79 | 65.85 |

| H | 5.52 | 5.56 | ||

| N | 3.65 | 3.61 | ||

| This compound-5-salicylate | C₂₁H₂₁NO₇ | C | 63.15 | 63.20 |

| H | 5.30 | 5.34 | ||

| N | 3.51 | 3.48 |

Reaction Mechanisms and Mechanistic Studies of Isosorbide 2 Benzyl Carbamate Derivatives

Hydrolysis Kinetics and Pathways of Isosorbide (B1672297) Carbamate (B1207046) Esters

The stability and degradation of isosorbide carbamate esters are critical factors influencing their behavior. Hydrolysis studies show that the degradation of these compounds is a nuanced process, heavily dependent on environmental conditions and the presence of biocatalysts. For instance, the hydrolysis of isosorbide diesters has been shown to follow pseudo-first-order kinetics, with the rate being significantly influenced by pH, resulting in a characteristic U-shaped pH-rate profile researchgate.net.

Research has revealed a distinct difference in the hydrolysis susceptibility between the two ester positions on the isosorbide core. The ester group at the 2-position is typically hydrolyzed rapidly researchgate.net. Conversely, the 5-ester group demonstrates greater stability with minimal hydrolysis observed in some studies researchgate.net. However, this stability can vary between species; for example, Isosorbide-2-benzylcarbamate-5-benzoate is resistant to hydrolysis in human plasma but is rapidly degraded when incubated with mouse plasma, where hydrolysis occurs at the 5-ester group researchgate.net.

The hydrolysis of isosorbide carbamate esters is significantly accelerated by enzymes, particularly cholinesterases and carboxylesterases. Studies on isosorbide diaspirinate, a related diester, demonstrated that its hydrolysis is catalyzed by enzymes such as α-chymotrypsin, carboxyl esterase, and notably, human serum butyrylcholinesterase (BuChE) researchgate.net. Isosorbide-2-carbamate-5-esters are recognized as potent and selective inhibitors of BuChE 99.80.113. Their stability in human plasma contrasts with their susceptibility to hydrolysis in mouse plasma, highlighting the specific role of murine enzymes in their metabolism researchgate.net99.80.113. This interspecies difference underscores the importance of the enzymatic environment in determining the metabolic fate of these compounds researchgate.net.

Table 1: Enzyme-Mediated Hydrolysis of Isosorbide Diaspirinate (ISDA) at pH 7.4

| Hydrolytic Medium | Half-Life (t½) in minutes |

| α-Chymotrypsin | 200.9 |

| Carboxyl Esterase | 31.5 |

| Human Serum Albumin | 603 |

| Purified Human Serum Butyrylcholinesterase | Not specified, but involved |

Data sourced from a study on the hydrolysis kinetics of ISDA, a related isosorbide diester researchgate.net.

The interaction between isosorbide derivatives and enzyme active sites is governed by specific molecular interactions. Modeling studies have provided insight into these interactions within the BuChE active site. For the hydrolysis of an isosorbide-based aspirin (B1665792) prodrug, the 5-ester group's interaction with a hydrogen-bond network involving amino acid residues Aspartate-70 (D70) and Tyrosine-332 (Y332) at the peripheral anionic site (PAS), along with Serine-79 (S79) and Tryptophan-82 (W82) in the mid-gorge, was shown to be crucial acs.org.

In the case of BuChE inhibition by carbamate derivatives, the carbamate group is positioned toward the catalytic Serine-198 (Ser-198) to facilitate carbamylation acs.org. The potency of this interaction is enhanced by other parts of the molecule. For example, the hydroxyl group of a 5-salicylate moiety can interact with D70 and Y332 at the PAS, which stabilizes the inhibitor within the active site and increases the rate of enzyme inhibition acs.org. The cation-π stacking interaction between the indole (B1671886) ring of Trp82 and the 5-ester group is also a significant factor in the potent and selective inhibition of BuChE 99.80.113.

Enzyme-Mediated Hydrolysis Processes

Carbamylation Mechanisms in Enzyme Inhibition

The primary mechanism by which isosorbide-2-carbamates inhibit BuChE is through the carbamylation of the active site serine residue. This covalent modification renders the enzyme inactive.

The inhibition of BuChE by isosorbide-2-benzyl carbamate derivatives is characterized as time-dependent, competitive, and slowly reversible researchgate.net. This kinetic profile is a hallmark of mechanism-based inhibitors that form a covalent bond with the enzyme. These compounds are often classified as pseudoirreversible inhibitors because, while the carbamyl-enzyme complex can undergo hydrolysis to regenerate the active enzyme, this reactivation process is typically very slow acs.org.

The inhibition process begins with the formation of a non-covalent Michaelis complex, where the inhibitor binds to the enzyme's active site gorge. Docking studies predict that for potent inhibition, the carbamate functional group orients itself optimally towards the catalytic Ser-198 residue acs.org. This orientation facilitates a nucleophilic attack from the serine hydroxyl group onto the carbamate carbonyl carbon, leading to the formation of a carbamylated enzyme and the expulsion of the leaving group 99.80.113acs.org.

The efficiency of this carbamylation is highly dependent on the inhibitor's structure. The moiety at the 5-position plays a critical role in anchoring the inhibitor correctly, with interactions involving residues like Trp82 being particularly important 99.80.113. Furthermore, the substitution on the carbamate nitrogen has a profound impact on potency. A study comparing an ethyl carbamate derivative with its diethyl counterpart found a 270-fold difference in potency, suggesting that the steric bulk of the second ethyl group hinders the proper positioning of the inhibitor for carbamylation acs.org.

Table 2: Influence of Carbamate Substitution on BuChE Inhibition

| Compound | Substitution | IC₅₀ (nM) for BuChE |

| 18 | Ethyl carbamate | 9.6 |

| 19 | Dimethyl carbamate | 6.4 |

| 20 | Diethyl carbamate | 2600 |

| 21 | Morpholine carbamate | Micromolar inhibitor |

Data from a study on isosorbide-2-carbamate-5-salicylate derivatives acs.org.

Time-Dependent and Reversible Inhibition Modalities

Regioselectivity and Stereochemical Control in Isosorbide Functionalization

The synthesis of specific this compound derivatives requires precise control over regioselectivity and stereochemistry due to the molecule's two distinct secondary hydroxyl groups. The endo hydroxyl at the 2-position and the exo hydroxyl at the 5-position exhibit different reactivity.

Functionalization often begins with a commercially available precursor like isosorbide-5-mononitrate (ISMN), where the 5-hydroxyl is already blocked nih.gov. This allows for the selective carbamylation of the 2-hydroxyl group using an appropriate isocyanate, such as benzyl (B1604629) isocyanate 99.80.113nih.gov. Subsequent chemical steps can then be performed at the 5-position. For example, the 5-nitrate group can be selectively removed under reductive conditions (H₂, Pd/C) to yield the free 5-hydroxyl, which can then be further modified 99.80.113nih.gov.

The synthesis of more complex derivatives, such as those with a 5-salicylate group, demands a multi-step, protection-deprotection strategy to achieve the desired regiochemistry. One reported synthesis involved first esterifying the 5-hydroxyl of a 2-protected isosorbide with a benzyl-protected salicylic (B10762653) acid. This was followed by deprotection of the 2-hydroxyl, carbamylation at the 2-position, and a final deprotection step to reveal the salicylate (B1505791) hydroxyl group acs.org.

Stereochemical control is also paramount. The V-shaped geometry of the isosorbide scaffold means that substituents at the 5-position can adopt different orientations. For optimal BuChE inhibition, the 5-substituent must be in an endo orientation, which directs it up the active site gorge toward key residues at the peripheral site 99.80.113. Groups in an exo orientation are directed toward the gorge wall, where there is insufficient space to accommodate them, resulting in a significant loss of potency 99.80.113.

Influence of Isosorbide's Bicyclic Structure on Reactivity

The reactivity of isosorbide is fundamentally governed by its rigid bicyclic framework, which is composed of two fused tetrahydrofuran (B95107) rings. mdpi.comresearchgate.net This structure imparts significant steric hindrance and conformational rigidity, influencing the accessibility and reactivity of its two secondary hydroxyl groups located at the C2 and C5 positions. dottikon.commdpi.com These hydroxyl groups are not equivalent; the C2-OH is in an exo position, making it more sterically accessible, while the C5-OH is in an endo position, which is more sterically hindered. mdpi.comresearchgate.net

The different spatial orientations of the exo and endo hydroxyl groups lead to a disparity in their reactivity, which can be exploited for selective chemical modifications. For instance, in reactions like carboxymethylation with dimethyl carbonate (DMC) in the presence of a weak base, the less sterically hindered exo hydroxyl group of isomannide (B1205973) (an epimer of isosorbide with two exo hydroxyls) shows the highest reactivity. researchgate.netscienceopen.comscienceopen.com Conversely, under different conditions, such as methylation with DMC and a strong base, the endo hydroxyl group can exhibit higher reactivity. researchgate.netscienceopen.com This reversal in reactivity highlights the intricate role of the bicyclic structure in directing reaction outcomes.

The rigidity of the isosorbide core also contributes to the thermal stability and high glass transition temperatures (Tg) of polymers derived from it. researchgate.netmdpi.comrsc.org This makes isosorbide a valuable monomer for producing high-performance bio-based polymers. researchgate.net

Neighboring Group Effects and Intramolecular Hydrogen Bonding

The reactivity of the hydroxyl groups in isosorbide and its derivatives is further modulated by neighboring group effects and intramolecular hydrogen bonding. researchgate.netscienceopen.com The oxygen atom in the adjacent furan (B31954) ring is in a β-position to each hydroxyl group, which can influence the reaction mechanism. researchgate.net

A key feature is the presence of an intramolecular hydrogen bond between the endo C5-hydroxyl group and the oxygen atom of the other furan ring. dottikon.comresearchgate.netresearchgate.net This interaction increases the nucleophilicity of the oxygen atom at the C5-position, enhancing the reactivity of the endo-hydroxyl group under certain conditions. dottikon.com This effect has been cited to explain the higher-than-expected reactivity of the sterically hindered endo position in methylation reactions. researchgate.netscienceopen.com

The presence of substituents on the isosorbide ring can also influence these intramolecular interactions. For example, in this compound-5-salicylate, an intramolecular hydrogen bond can exist between the ortho-substituent of the salicylate group and the carbonyl oxygen of the ester group. acs.org This pre-organizes the ligand for binding to enzymes like butyrylcholinesterase. acs.org

Furthermore, studies on isosorbide polycarbonate synthesis have shown that intermolecular hydrogen bonding between the isosorbide hydroxyl groups and a catalyst (like a metal chloride) can occur. researchgate.netrsc.org The inherent intramolecular hydrogen bond in isosorbide can facilitate a stronger intermolecular hydrogen bond between the endo-OH and the catalyst, preferentially enhancing its reactivity. researchgate.netrsc.org

Table 1: Reactivity of Isosorbide Hydroxyl Groups Under Different Conditions

| Reaction Type | Reagents | Base | Most Reactive Hydroxyl Group | Reference(s) |

|---|---|---|---|---|

| Carboxymethylation | Dimethyl Carbonate | Weak (e.g., K₂CO₃) | exo (in isomannide) | researchgate.netscienceopen.comscienceopen.com |

| Methylation | Dimethyl Carbonate | Strong | endo | researchgate.netscienceopen.com |

| Polycarbonate Synthesis | Diphenyl Carbonate | Metal Chloride | endo (with catalyst) | researchgate.netrsc.org |

Mechanisms of Polymerization and Material Formation from Isosorbide-Carbamate Monomers

Isosorbide-carbamate monomers are valuable building blocks for the synthesis of various polymers, most notably polyurethanes and polycarbonates. The polymerization mechanisms are typically step-growth processes, where the unique structure of isosorbide plays a crucial role in the properties of the resulting materials. mdpi.comnih.gov

In the formation of polyurethanes, isosorbide or its derivatives act as diols that react with diisocyanates. mdpi.comnih.govpcimag.com The low reactivity of isosorbide's secondary hydroxyl groups can be a limiting factor in achieving high molecular weight polymers. nih.gov To address this, isosorbide can be modified to have more reactive primary hydroxyl groups, such as in bis(2-hydroxyethyl)isosorbide (BHIS). nih.govbohrium.comresearchgate.net This modification leads to improved reactivity and allows for the synthesis of high molecular weight polyurethanes with excellent mechanical properties, often through a one-shot polymerization process without a catalyst. nih.govbohrium.com The rigid isosorbide unit acts as a stiffness component in the polymer backbone, contributing to a higher glass transition temperature. mdpi.comnih.gov

The synthesis of polycarbonates from isosorbide monomers, often with co-monomers like dihydroxyacetone, can proceed through methods like Fluoride Promoted Carbonylation (FPC) step-growth polymerization. rsc.org During these polymerizations, competing mechanisms such as ring-closing depolymerization can occur, particularly with the less nucleophilic isosorbide, which can affect the final polymer composition. rsc.org

The choice of catalyst and reaction conditions can significantly influence the polymerization of isosorbide-based monomers. For instance, in the melt transesterification of isosorbide and diphenyl carbonate, certain catalysts can preferentially enhance the reactivity of the endo-hydroxyl group, influencing the microstructure and properties of the resulting polycarbonate. researchgate.netrsc.org

Ring-opening polymerization (ROP) has also been explored for isosorbide derivatives, offering a pathway to controlled polymer architectures. acs.org This method can lead to the formation of linear or cyclic polymers with tailored properties. acs.org

Table 2: Polymerization Methods for Isosorbide-Based Monomers

| Polymer Type | Monomers | Polymerization Method | Key Features | Reference(s) |

|---|---|---|---|---|

| Polyurethane | Isosorbide/BHIS, Diisocyanate | One-shot or Two-step Step-growth | Isosorbide provides rigidity; BHIS enhances reactivity. | mdpi.comnih.govbohrium.com |

| Polycarbonate | Isosorbide, Bis-carbonylimidazolide | Fluoride Promoted Carbonylation (FPC) | Competing ring-closing depolymerization can occur. | rsc.org |

| Polycarbonate | Isosorbide, Diphenyl Carbonate | Melt Transesterification | Catalyst can control reactivity of hydroxyl groups. | researchgate.netrsc.org |

| Polyether | Annulated Isosorbide Derivative | Ring-Opening Polymerization (ROP) | Allows for tailored linear or cyclic architectures. | acs.org |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies of Ligand-Enzyme Interactions.acs.orgsemanticscholar.org

Molecular docking simulations have been instrumental in visualizing and analyzing the binding of Isosorbide-2-benzyl carbamate (B1207046) derivatives to enzymes, particularly butyrylcholinesterase (BChE). acs.orgsemanticscholar.org These studies predict the preferred orientation of the ligand within the enzyme's active site and help to understand the basis of its inhibitory activity.

Docking studies have revealed that derivatives of Isosorbide-2-benzyl carbamate can interact with key regions within the BChE enzyme. acs.org For instance, this compound-5-salicylate has been shown to bind to both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of BChE. acs.orgepa.govnih.gov The ability to interact with both sites is a characteristic of mixed-type inhibition. semanticscholar.org The PAS is located at the entrance of the active site gorge, while the CAS is at the bottom. researchgate.net The larger active-site gorge of BChE compared to acetylcholinesterase (AChE) allows it to accommodate bulkier ligands, contributing to the selectivity of these compounds. nih.gov

Molecular modeling has identified specific amino acid residues that are crucial for the binding of this compound derivatives to BChE. acs.org For this compound-5-salicylate, modeling studies predict that the carbamate moiety is positioned to interact with the catalytic machinery of the enzyme. acs.org Notably, interactions with the polar D70 and Y332 residues within the PAS have been identified. acs.orgepa.govnih.gov These interactions are believed to stabilize the ligand in a favorable orientation, enhancing the rate of enzyme inhibition. acs.org The catalytic serine residue, S198, is another key component of the active site with which these carbamate inhibitors interact to exert their effect. acs.orgchemrxiv.org

The table below summarizes the key interacting residues and their roles in the binding of this compound derivatives to BChE.

| Interacting Residue | Location | Type of Interaction | Predicted Effect |

| D70 | Peripheral Anionic Site (PAS) | Polar Interaction | Stabilization of the ligand, increased rate of inhibition. acs.orgepa.govnih.gov |

| Y332 | Peripheral Anionic Site (PAS) | Polar Interaction | Stabilization of the ligand, increased rate of inhibition. acs.orgepa.govnih.gov |

| S198 | Catalytic Active Site (CAS) | Covalent Carbamoylation | Pseudo-irreversible inhibition of the enzyme. acs.orgchemrxiv.org |

Binding Site Analysis (e.g., Peripheral Anionic Site, Catalytic Active Site)

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanisms.arxiv.org

While specific QM/MM simulation data for this compound is not detailed in the provided results, this computational technique is a powerful tool for investigating reaction mechanisms in biological systems. arxiv.org QM/MM methods combine the accuracy of quantum mechanics for the reactive part of the system (e.g., the carbamate group and the active site residues) with the efficiency of molecular mechanics for the surrounding protein and solvent environment. arxiv.orgunisi.it This approach could be used to elucidate the step-by-step mechanism of BChE carbamoylation by this compound, providing insights into the transition states and energy barriers of the reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis.cresset-group.comnih.gov

Molecular dynamics (MD) simulations are employed to study the dynamic nature of ligand-protein complexes over time. cresset-group.com For this compound and its derivatives, MD simulations can provide valuable information on the stability of the binding pose predicted by docking studies. unisi.it These simulations can reveal how the ligand and protein adapt to each other, identify stable conformations, and analyze the role of solvent molecules in the binding process. cresset-group.com By simulating the movement of the complex, MD can help to understand the flexibility of the ligand in the active site and how this influences its inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization.researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net In the context of this compound derivatives, QSAR studies can be used to build models that predict the inhibitory potency of new, unsynthesized analogs. researchgate.net By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity, QSAR models can guide the optimization of the lead compound to design more potent and selective BChE inhibitors.

Structure-Based Design (SBDD) and Fragment-Based Design (FBDD) Strategies.acs.orgresearchgate.net

The development of potent inhibitors like this compound derivatives often employs structure-based drug design (SBDD) and fragment-based drug design (FBDD) strategies. acs.orgresearchgate.net SBDD utilizes the three-dimensional structure of the target protein, obtained from techniques like X-ray crystallography, to design ligands that fit precisely into the binding site. researchgate.netacs.org The detailed understanding of the interactions between this compound-5-salicylate and BChE, derived from modeling studies, is a prime example of the application of SBDD principles. acs.org FBDD, on the other hand, involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. acs.org Both strategies are integral to the rational design of novel and optimized this compound-based inhibitors.

Applications and Advanced Materials Science of Isosorbide 2 Benzyl Carbamate and Its Derivatives

Isosorbide-Carbamate Monomers in Polymer Synthesis

The distinct structure of isosorbide (B1672297), a diol derived from glucose, provides a foundation for creating polymers with high thermal stability and specific mechanical characteristics. tytlabs.co.jpmdpi.com The introduction of carbamate (B1207046) functionalities further modifies their reactivity and intermolecular interactions, making them valuable building blocks for a range of polymeric materials.

Integration into Bio-Based Polyurethanes

Isosorbide-based monomers are increasingly utilized in the synthesis of bio-based polyurethanes (PUs), contributing to the development of sustainable elastomers and thermoplastics. core.ac.ukmdpi.com The rigid isosorbide unit, when incorporated into the polymer backbone, often acts as a hard segment, enhancing the material's mechanical strength and thermal properties. mdpi.comcore.ac.uk

The synthesis of these polyurethanes typically involves the reaction of isosorbide or its derivatives with various diisocyanates. tytlabs.co.jpnih.gov For instance, bio-based polyurethanes have been successfully prepared by reacting hexamethylene diisocyanate (HDI) with isosorbide and a polycarbonate diol (PCD) in a catalyst-free, one-shot bulk polymerization. core.ac.uk This method has yielded high molecular weight PUs with tunable glass transition temperatures (Tg) and excellent flexibility, demonstrating breaking strains between 955% and 1795%. core.ac.uk

In another approach, modified isosorbide in the form of bis(2-hydroxyethyl)isosorbide (BHIS), which possesses primary hydroxyl groups, has been used to improve reactivity in polymerization compared to isosorbide itself. mdpi.com This highlights the importance of monomer design in tailoring the final properties of the polyurethane. The resulting polymers from these syntheses are often flexible, biocompatible, and show potential for applications in soft tissue augmentation and regeneration. core.ac.uk

Table 1: Properties of Bio-Based Polyurethanes Derived from Isosorbide Monomers

| Monomers | Polymerization Method | Molecular Weight (Mn, g/mol) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|---|

| Isosorbide, PCD, HDI core.ac.uk | One-shot bulk polymerization | 56,320 - 126,000 | -34 to -38 | 13.5 - 54.2 | 955 - 1795 |

| BHIS, PCD, HDI mdpi.com | One-shot polymerization | ~135,000 | - | - | - |

| Isosorbide, PTMG, HDI nih.gov | One-shot bulk polymerization | - | -47.8 | 18 | 1600 |

| Isosorbide, PPG, IPDI/HMDI mdpi.com | Two-stage step-growth | - | 55 - 70 | - | - |

Data sourced from multiple research findings.

Incorporation into Bio-Based Polycarbonates

Isosorbide is a key bio-based monomer for producing polycarbonates (PCs) that serve as alternatives to those derived from bisphenol A (BPA). oup.comrsc.org The incorporation of isosorbide into the polymer main chain imparts rigidity, leading to materials with high thermal stability and excellent optical properties. tytlabs.co.jp

The synthesis of isosorbide-based polycarbonates can be achieved through various methods, including melt polycondensation and transesterification. tytlabs.co.jprsc.org One common approach involves the reaction of isosorbide with a carbonate source like diphenyl carbonate (DPC). tytlabs.co.jpoup.com To overcome the low reactivity of isosorbide's hydroxyl groups, particularly the endo-hydroxyl, various catalytic systems have been explored. acs.orgrsc.org For example, dual site-functionalized ionic liquids have been shown to be effective catalysts for the one-step melt polycondensation of isosorbide and dimethyl carbonate, yielding poly(isosorbide carbonate) (PIC) with controlled molecular weight. rsc.org

Another innovative technique is amorphous solid-state polymerization (SSP), which has been successfully applied to produce high-molecular-weight bio-based PCs from isosorbide and a fluorinated carbonate without the need for monomer crystallization. oup.com The development of organocatalytic step-growth polymerization using bis-carbonylimidazolide and diol monomers has also provided a versatile route to isosorbide-based polycarbonates. researchgate.netrsc.org These advanced methods are crucial for producing high-performance, bio-based polycarbonates suitable for a wide range of applications. cofc.edu

Development of Isosorbide-Based Polymethacrylates

Isosorbide-based monomers have been successfully functionalized to produce polymethacrylates with high glass transition temperatures (Tg) and good thermal stability. wipo.intresearchgate.net These materials are of interest for applications requiring rigid and heat-resistant polymers.

The synthesis of isosorbide methacrylate (B99206) monomers can be achieved through several routes. One method involves the direct esterification of isosorbide with methacrylic anhydride (B1165640) or methacryloyl chloride. rsc.org Another approach is the enzymatic catalysis, which allows for highly regioselective synthesis of isosorbide-5-methacrylate. wipo.int A two-step synthesis employing scandium(III) triflate as a catalyst has also been reported for producing acetylated methacrylic isosorbide (AMI). researchgate.netacs.org

The radical polymerization of these isosorbide-based methacrylate monomers yields polymers with impressive thermal properties. For example, polymethacrylates derived from isosorbide with a free hydroxyl group have shown very high glass transition temperatures (Tg = 167 °C). wipo.int Poly(acetylated methacrylic isosorbide) (PAMI) has been found to have a high Tg of approximately 130 °C. researchgate.net The rigidity of the pendant isosorbide group is credited for these high Tg values. researchgate.net Furthermore, techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization have been used to create well-defined block copolymers from these monomers. researchgate.net

Table 2: Thermal Properties of Isosorbide-Based Polymethacrylates

| Monomer | Polymerization Method | Glass Transition Temp. (Tg, °C) | Thermal Stability (Td,95, °C) |

|---|---|---|---|

| Isosorbide-5-methacrylate (with -OH) wipo.int | Radical Polymerization | 167 | 240 (under N2) |

| Acetylated Methacrylic Isosorbide (AMI) researchgate.net | Radical Polymerization | ~130 | 251 (under N2) |

| Isosorbide Methacrylate (IM) rsc.org | Free Radical Polymerization | >240 | ~400 |

Data compiled from various research articles.

Role as Cross-linking Agents or Modifiers in Polymer Systems

Derivatives of isosorbide, including those with carbamate functionalities, can serve as effective cross-linking agents or modifiers in various polymer systems, enhancing their mechanical and thermal properties. The rigid, bicyclic structure of isosorbide makes it an excellent candidate for introducing stiffness and improving the performance of polymers. nih.gov

Isosorbide-based monomers functionalized with reactive groups like olefins can be used in thiol-ene click chemistry to create cross-linked networks. For example, isosorbide dialloc, a monomer with carbonate functionalities and external olefins, has been cross-linked with trimethylolpropane (B17298) tris(3-mercaptopropionate) to form an optically transparent and flexible elastomer. rsc.org This demonstrates the potential of isosorbide derivatives to act as building blocks for rapidly cured, cross-linked materials. dntb.gov.ua

Furthermore, isosorbide derivatives can be used to modify existing polymer resins. Isosorbide monomethacrylate, for instance, has been shown to be an effective reactive diluent for epoxidized acrylated soybean oil (EASO). acs.org Its incorporation not only reduces the viscosity of the resin but also increases its surface energy, highlighting its role as a property modifier. nih.gov The inherent rigidity of the isosorbide core contributes to the enhanced properties of the final cured material. nih.gov

Advanced Polymerization Techniques for Isosorbide-Based Materials

The successful synthesis of high-performance polymers from isosorbide and its derivatives often relies on advanced polymerization techniques that can overcome challenges such as the differing reactivity of its hydroxyl groups. researchgate.netresearchgate.net

Step-Growth Polymerization Strategies

Step-growth polymerization is a fundamental method for synthesizing a variety of polymers, including polyurethanes, polycarbonates, and polyesters, from bifunctional or multifunctional monomers like isosorbide. rsc.org This technique involves the successive reaction of monomers to form dimers, oligomers, and eventually high molecular weight polymers. rsc.org

For isosorbide-based polymers, several step-growth strategies have been developed to produce materials with desirable properties. cofc.edu In the synthesis of polyurethanes, both one-shot and two-stage (pre-polymer) methods are employed. mdpi.comnih.gov The one-shot method involves reacting all monomers simultaneously, while the two-stage process first creates a prepolymer that then reacts with a chain extender like isosorbide. mdpi.comnih.gov

In the realm of polycarbonates, melt polycondensation is a common step-growth technique where isosorbide is reacted with a carbonate source at high temperatures. tytlabs.co.jprsc.org To achieve high molecular weights, which can be challenging due to the lower reactivity of isosorbide's endo-hydroxyl group, specialized catalysts and reaction conditions are often necessary. acs.orgrsc.org An alternative is the use of bis-carbonylimidazolide monomers, which react with diols in an organocatalyzed step-growth polymerization, offering a milder route to polycarbonates. researchgate.net These strategies are crucial for overcoming the inherent reactivity challenges of isosorbide and producing high-performance bio-based polymers. researchgate.net

Controlled Radical Polymerization (e.g., RAFT)

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precision in polymer synthesis, enabling the creation of materials with well-defined architectures and narrow molecular weight distributions. wipo.int The RAFT process is particularly valuable for producing complex structures like block copolymers. wipo.int

While direct RAFT polymerization of Isosorbide-2-benzyl carbamate is not extensively documented, research on closely related isosorbide-based vinyl and methacrylate monomers demonstrates the platform's suitability for such advanced polymerization methods. For instance, a monomer called acetylated methacrylic isosorbide (AMI) has been successfully polymerized via RAFT. rsc.org This controlled process allowed for the synthesis of a PAMI-CTA macroinitiator, which was subsequently chain-extended with n-butyl acrylate (B77674) to form the block copolymer PAMI-b-PnBA. rsc.org Similarly, the RAFT polymerization of isosorbide-derived vinyl dianhydrohexitol triazoles has been described. rsc.orgresearchgate.net

A significant finding in these studies is the profound effect of the isosorbide monomer's stereochemistry on the resulting polymer's properties. rsc.orgrsc.org For example, polymers prepared from a monomer with the functional group in the endo position were water-soluble and had a glass transition temperature (Tg) of approximately 71 °C. rsc.orgresearchgate.net In contrast, polymers from the exo isomer were insoluble in water and exhibited a much higher Tg of about 118 °C. rsc.orgresearchgate.net This ability to control polymer architecture and tune properties like solubility and thermal characteristics by selecting the appropriate monomer isomer and polymerization technique underscores the potential for creating highly tailored materials from isosorbide scaffolds. rsc.orgrsc.org

Enzymatic Polymerization Processes

Enzymatic polymerization is an emerging green chemistry approach that utilizes enzymes as catalysts, offering high selectivity and mild reaction conditions. acs.orgacs.org Lipases, in particular, have proven effective in polyester (B1180765) synthesis. researchgate.netacs.orgacs.org

The first instance of synthesizing isosorbide-based polyesters through enzyme catalysis involved using Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica. acs.orgresearchgate.net This method successfully produced aliphatic polyesters with weight-average molecular weights exceeding 40,000 Da, which was noteworthy given isosorbide's two distinct secondary hydroxyl groups. acs.orgresearchgate.net The process demonstrated a preference for longer aliphatic chain diacid comonomers and yielded polymers with molecular weights equivalent to or higher than those from conventional catalysis, but without the toxic metal catalyst residues. acs.orgresearchgate.net

Further research has focused on the highly regioselective enzymatic synthesis of isosorbide-based monomers, which are then polymerized. figshare.com For example, isosorbide 5-methacrylate was synthesized with high purity (>99%) and yield (87%) using Lipozyme RM IM (Rhizomucor miehei lipase). figshare.com These enzymatically produced monomers were then subjected to radical polymerization to create rigid polymethacrylates. rsc.orgfigshare.com The resulting polymers exhibited high glass transition temperatures; for instance, regioisomeric polymers with free hydroxyl groups reached a Tg of 167 °C. figshare.comresearchgate.net This combination of biocatalytic monomer synthesis and subsequent polymerization opens a scalable and sustainable route to high-performance, bio-based plastics. figshare.com

Development of Nanocomposites and Hybrid Materials from Isosorbide-Based Polymers

The rigid, V-shaped structure of the isosorbide molecule is known to impart excellent thermal properties and high mechanical moduli to polymers. Current time information in Pacific/Auckland. These characteristics make isosorbide-based polymers prime candidates for the development of advanced nanocomposites and hybrid materials.

Researchers have successfully prepared nanocomposites by incorporating clay minerals into an isosorbide-based biopolycarbonate matrix. Current time information in Pacific/Auckland. The resulting materials demonstrated enhanced thermal stability and high moduli, attributable to the inherent rigidity of the isosorbide unit within the polymer backbone. Current time information in Pacific/Auckland. Other studies have explored the creation of nanocomposite materials by combining isosorbide methacrylate with organoclays like CLOISITE 20A. rsc.org Hybrid materials, which blend organic and inorganic systems or natural and synthetic polymers, represent another promising avenue for isosorbide-based structures. rsc.org The development of these composites and hybrids leverages the foundational properties of isosorbide to create new industrial polymers for high-performance applications. Current time information in Pacific/Auckland.

Functional Materials Derived from this compound Scaffolds

The unique chemical structure of this compound and its derivatives makes them valuable scaffolds for creating a variety of functional materials. figshare.com The presence of the rigid isosorbide core, combined with functional groups like carbamates, hydroxyls, or polymerizable moieties, allows for the design of materials with specific and enhanced properties for specialized applications.

Applications in Coatings and Resins

Isosorbide derivatives are increasingly being investigated and used in the formulation of high-performance coatings and resins, offering a bio-based alternative to petroleum-derived components like bisphenol A (BPA). rsc.org The unique structure of this compound makes it a potential candidate for developing new polymers and coatings. figshare.com

More broadly, isosorbide-based methacrylates have been formulated into low-viscosity resin systems for applications like UV-curable coatings and additive manufacturing (3D printing). rsc.org These resins can be polymerized to form thermosets with exceptional properties, including high glass transition temperatures (Tg > 220 °C), high modulus (>4 GPa), and good thermal stability. rsc.org For instance, isosorbide di(meth)acrylate has been used as a component in UV-curable polyurethane and epoxy acrylate resins, contributing to coatings with high hardness and good impact properties. Patents also describe curable polyurethane polymer compositions derived from isosorbide, highlighting their utility in various resin applications. researchgate.net

Utilization as Polarity Modifiers and Reactive Diluents in Resins

A significant application for isosorbide derivatives is their use as reactive diluents and polarity modifiers in resin systems. researchgate.net Reactive diluents are crucial for reducing the viscosity of highly viscous resin formulations to improve processability, and they become part of the final cured polymer network.

Isosorbide monomethacrylate (MISD) has been shown to be an effective reactive diluent and polarity modifier for curable oil-based resins. researchgate.net It is fully soluble in resins like epoxidized acrylated soybean oil (EASO) and can significantly alter the rheological behavior and surface energy. researchgate.net Research has shown that adding 50% MISD to an EASO resin can dramatically decrease its viscosity while increasing its free surface energy, demonstrating its dual function. researchgate.net

Similarly, isosorbide di(meth)acrylates (ISD(M)A) have been synthesized as photocurable reactive diluents. When added to polyurethane acrylate (PUA) or epoxy acrylate (EA) resins, they can reduce the formula's viscosity by orders of magnitude. Crucially, unlike many traditional reactive diluents that can compromise mechanical properties, these isosorbide-based diluents often maintain or even enhance the performance of the final cured coating, leading to higher hardness and improved impact resistance. This combination of effective viscosity reduction and high performance makes isosorbide derivatives highly promising as green, high-performance additives in modern resin and coating formulations.

Table 1: Effect of Isosorbide Monomethacrylate (MISD) on Epoxidized Acrylated Soybean Oil (EASO) Resin Properties researchgate.net

| Property | EASO (Neat) | EASO with 50% MISD |

| Apparent Viscosity (ηapp) at 30 °C | 3413 mPa·s | 500 mPa·s |

| Free Surface Energy (γS) | 42.2 mJ/m² | 48.7 mJ/m² |

Table 2: Comparison of UV-Cured Coating Properties with Isosorbide Diacrylate (ISDA) vs. HDDA Reactive Diluent in a CN981 Resin Formulation

| Property | CN981 with 30% HDDA | CN981 with 30% ISDA |

| Glass Transition Temperature (Tg) | 51.9 °C | 62.3 °C |

| Pencil Hardness | 2H | 3H |

Structure Activity Relationship Sar Studies in Isosorbide 2 Benzyl Carbamate Derivatives

Influence of Carbamate (B1207046) Substitution on Enzyme Selectivity (e.g., Butyrylcholinesterase vs. Acetylcholinesterase)

Research into isosorbide-based cholinesterase inhibitors has revealed that the carbamate functionality at the 2-position is a key determinant of enzyme selectivity. A series of isosorbide-2-carbamate derivatives have been shown to be potent and selective inhibitors of human plasma butyrylcholinesterase (huBuChE). acs.orgnih.gov The nature of the substituent on the carbamate nitrogen plays a critical role in this selectivity.

Studies have shown that while phenyl carbamates tend to be moderately potent AChE inhibitors, the introduction of a benzyl (B1604629) group on the carbamate at the 2-position of the isosorbide (B1672297) scaffold results in optimal potency and high selectivity for BuChE. acs.org99.80.113 This is attributed to the larger size of the BuChE active site compared to the more constrained active site of AChE, which can better accommodate the bulkier benzylcarbamate moiety. acs.org The inhibition mechanism is characterized as time-dependent, competitive, and slowly reversible, which is indicative of active site carbamylation. acs.orgnih.govresearchgate.net

The high selectivity of these compounds for BuChE over AChE is a significant finding. For instance, some isosorbide-2-benzyl carbamate derivatives exhibit a selectivity of over 50,000-fold for BuChE. acs.orgnih.gov Further modifications, such as the introduction of a salicylate (B1505791) group at the 5-position, can lead to even more pronounced selectivity, with some analogs showing a BuChE/AChE selectivity ratio greater than 500,000. acs.org

When the 2-benzylcarbamate group was replaced with other carbamates like dimethyl and ethyl carbamates in a 5-salicylate ester series, the compounds remained potent BuChE inhibitors with IC50 values in the low nanomolar range. acs.org However, bulkier secondary carbamates like diethylcarbamate and morpholinecarbamate resulted in a significant drop in potency, highlighting the steric constraints even within the BuChE active site. acs.org

Table 1: Influence of Carbamate Substitution on Cholinesterase Inhibition

| Compound | R Group at 2-position | BuChE IC50 (nM) | AChE IC50 (nM) | Selectivity (BuChE/AChE) |

|---|---|---|---|---|

| This compound-5-benzoate | Benzyl | 4.3 acs.orgnih.gov | >100,000 acs.org | >50,000 acs.orgnih.gov |

| Isosorbide-2-ethyl carbamate-5-salicylate | Ethyl | 9.6 acs.org | - | - |

| Isosorbide-2-dimethyl carbamate-5-salicylate | Dimethyl | 6.4 acs.org | - | - |

| Isosorbide-2-diethyl carbamate-5-salicylate | Diethyl | 2,600 acs.org | - | - |

Impact of 5-Position Derivatization on Compound Potency and Selectivity

Modifications at the 5-position of the this compound scaffold have a profound impact on both the potency and selectivity of these inhibitors. Initial studies involved the retention of the 5-nitrate group from the parent compound, isosorbide-5-mononitrate (ISMN). acs.orgnih.gov However, subsequent research demonstrated that replacing the nitrate (B79036) with various alkyl and aryl esters significantly enhanced potency and selectivity for BuChE. acs.orgnih.gov

A standout example from these studies is this compound-5-benzoate, which was identified as a highly potent and selective BuChE inhibitor with an IC50 value of 4.3 nM and a selectivity of over 50,000-fold for BuChE compared to human erythrocyte AChE. acs.orgnih.govresearchgate.net The introduction of a salicylate group at the 5-position, creating this compound-5-salicylate, led to a remarkable increase in potency. This compound is one of the most potent cholinesterase inhibitors discovered, with an IC50 of 151 pM and an exceptionally high selectivity for BuChE over AChE (over 666,000-fold). acs.orgnih.gov

The exceptional potency of the 5-salicylate derivative is thought to arise from an interaction between the salicylate group and the peripheral anionic site (PAS) of BuChE, specifically with the polar D70/Y332 cluster. acs.orgnih.gov This additional binding interaction stabilizes the inhibitor within the active site gorge, promoting a more efficient carbamylation of the catalytic serine. acs.org

In an effort to improve metabolic stability, particularly against hydrolysis by carboxylesterases present in some species, the 5-ester group was replaced with other functionalities. 99.80.113nih.gov While dicarbamates and 5-keto derivatives were found to be significantly less potent, the synthesis of 5-ether derivatives proved successful. 99.80.113nih.govresearchgate.net For instance, isosorbide-2-benzylcarbamate-5-benzyl ether was found to be a potent inhibitor with an IC50 of 52 nM and demonstrated stability in mouse plasma and liver homogenate. 99.80.113nih.govresearchgate.net

Table 2: Impact of 5-Position Derivatization on BuChE Inhibition

| Compound | 5-Position Substituent | BuChE IC50 |

|---|---|---|

| This compound-5-mononitrate | -ONO2 | Potent inhibitor acs.orgnih.gov |

| This compound-5-benzoate | Benzoate ester | 4.3 nM acs.orgnih.gov |

| This compound-5-salicylate | Salicylate ester | 151 pM acs.orgnih.gov |

Modulating Duration of Action through Chemical Modifications of the Carbamate Moiety

The duration of action of this compound derivatives is intrinsically linked to their mechanism of inhibition, which involves the carbamylation of the serine residue in the active site of BuChE. acs.orgnih.gov This process forms a covalent carbamoyl-enzyme complex, and the rate of decarbamylation (hydrolysis of the complex to regenerate the free enzyme) dictates the duration of inhibition. These compounds are classified as pseudo-irreversible or slowly reversible inhibitors because the decarbamylation process is very slow. acs.orgresearchgate.net

Chemical modifications to the carbamate moiety can, in principle, modulate the duration of action by influencing both the rate of carbamylation and decarbamylation. While specific studies on a broad range of carbamate modifications for the this compound series focusing solely on tuning the duration of action are not extensively detailed in the provided literature, the stability of the carbamoyl-enzyme complex is a key factor.

The inherent stability of the benzylcarbamate derivatives leads to sustained inhibition. 99.80.113 Furthermore, modifications aimed at increasing metabolic stability, such as the replacement of the 5-ester group with a more stable 5-ether linkage, can also contribute to a longer duration of action in vivo by preventing premature degradation of the inhibitor molecule before it reaches its target. 99.80.113nih.gov For example, the stable isosorbide-2-benzylcarbamate-5-benzyl ether was shown to produce sustained inhibition of mouse butyrylcholinesterase. 99.80.113nih.govresearchgate.net

The electronic and steric properties of the carbamate substituent are known to affect the stability of the carbamoylated enzyme. Generally, electron-withdrawing groups on the carbamate can increase the rate of both carbamylation and decarbamylation, potentially leading to a shorter duration of action. Conversely, bulkier or electron-donating groups might stabilize the complex, prolonging the inhibitory effect. The very slow decarbamylation kinetics observed for isosorbide benzyl- and butyl-carbamate inhibitors suggest a prolonged duration of action. acs.org

Q & A

Basic Research Question

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement .

- NMR spectroscopy : Use ¹H/¹³C NMR with DEPT-135 and HSQC to confirm carbamate linkage and stereochemistry.

- HPLC-MS : Validate purity (>95%) via reverse-phase C18 columns and electrospray ionization .

- Polarimetry : Measure optical rotation to confirm enantiomeric excess .

How can computational modeling predict this compound’s binding interactions with enzymes like butyrylcholinesterase?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses at the peripheral anionic site (PAS) of butyrylcholinesterase. Reference the sub-nanomolar inhibition reported in analogous carbamates .

- Molecular dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-enzyme complexes. Analyze RMSD and hydrogen-bond occupancy .

- QSAR models : Apply principal component analysis (PCA) and multiple linear regression to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .

What strategies mitigate phase II metabolic instability in this compound derivatives?

Advanced Research Question

Modify the 3-OH group with N-alkyl carbamates (e.g., N-monomethyl or N-monoethyl) to block glucuronidation. In vitro assays using human liver microsomes (HLMs) can quantify metabolic half-life. For example, carbamate derivatives of icaritin showed 2–3× slower phase II metabolism compared to parent compounds . Pair this with plasma stability studies to confirm prodrug activation .

How do structural modifications at the benzyl or isosorbide moiety influence butyrylcholinesterase inhibitory activity?

Advanced Research Question

- Benzyl substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance PAS binding. Compare IC₅₀ values via Ellman assays .

- Isosorbide modifications : Replace the 5-OH with salicylate to improve selectivity (e.g., this compound-5-salicylate achieved sub-nanomolar inhibition) .

- Steric effects : Use molecular docking to evaluate clashes with Tyr332 or Trp231 in the enzyme active site .

How should researchers address contradictory data in enzyme inhibition assays (e.g., varying IC₅₀ values across studies)?

Advanced Research Question

- Standardize protocols : Use identical enzyme sources (e.g., recombinant human butyrylcholinesterase) and buffer conditions (pH 7.4, 25°C).

- Control for interference : Test compound solubility (DMSO ≤1%) and stability (pre-incubate with NADPH for metabolic interference checks).

- Statistical validation : Apply ANOVA or t-tests to compare replicates. Report uncertainties (e.g., ±SEM) .

What experimental design principles are critical for evaluating this compound’s in vitro activity?

Advanced Research Question

- Dose-response curves : Use 8–12 concentrations (10 nM–100 μM) to calculate IC₅₀ via nonlinear regression (GraphPad Prism).

- Counter-screens : Test against acetylcholinesterase to confirm selectivity .

- Cell viability assays : Include MTT or resazurin assays (e.g., SH-SY5Y cells) to rule out cytotoxicity .

- Blinding : Assign compound codes to minimize bias during data collection .

What synthons and protecting groups are compatible with isosorbide’s stereochemistry during carbamate synthesis?

Advanced Research Question

- Protecting groups : Use tert-butoxycarbonyl (Boc) for temporary amine protection, as in tert-butyl carbamate intermediates .

- Activating agents : Employ HATU or EDC/HOBt for carbamate coupling to preserve stereochemistry .

- Deprotection : Remove Boc groups with TFA/DCM (1:4 v/v) under inert atmosphere .

How can density functional theory (DFT) elucidate diastereoselectivity in carbamate annulation reactions?

Advanced Research Question

- Transition-state analysis : Calculate Gibbs free energy (ΔG‡) for competing pathways (e.g., cis vs. trans annulation) using Gaussian09 at the B3LYP/6-31G* level .

- NBO analysis : Identify stabilizing interactions (e.g., hyperconjugation between iodine and carbonyl groups) .

Are QSAR models available to predict the bioactivity of novel this compound analogs?

Advanced Research Question

Yes. A validated QSAR model for carbamates uses five descriptors:

Molecular weight (MW)

Partition coefficient (logP)